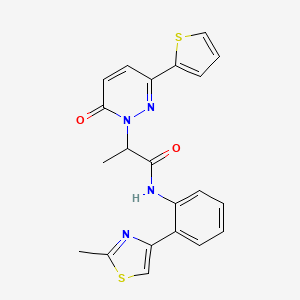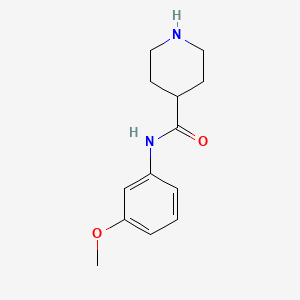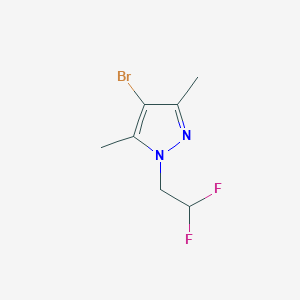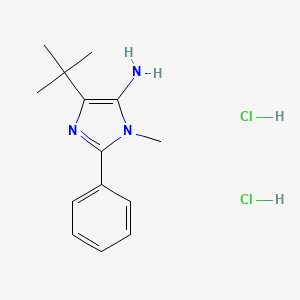
N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-4-ethoxy-3-methylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-4-ethoxy-3-methylbenzenesulfonamide" is a structurally complex molecule that belongs to the class of benzenesulfonamides. Benzenesulfonamides are known for their diverse biological activities, including enzyme inhibition and potential therapeutic applications in various diseases. The compound is characterized by the presence of a sulfonamide group attached to a benzene ring, which is further substituted with ethoxy and methyl groups. Additionally, it contains a cyclopropyl group and a thiophene ring, indicating potential for interesting chemical and biological properties.
Synthesis Analysis
The synthesis of benzenesulfonamide derivatives often involves the reaction of sulfonyl chlorides with amines or other nucleophiles. For example, in the synthesis of N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides, the reaction of 4-bromobenzenesulfonyl chloride with 4-ethoxyaniline was used to obtain the intermediate sulfonamide, which was then further reacted with different electrophiles to yield the target compounds . Although the specific synthesis of "N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-4-ethoxy-3-methylbenzenesulfonamide" is not detailed in the provided papers, similar synthetic strategies could be employed.
Molecular Structure Analysis
The molecular structure of benzenesulfonamide derivatives can be analyzed using various spectroscopic methods, including FTIR, NMR, and mass spectrometry. For instance, the crystal structure of a related compound, (Z)-N-(5-ethyl-2,3-dihydro-1,3,4-thiadiazol-2-ylidene)-4-methylbenzenesulfonamide, was determined using solid-state NMR and density functional theory calculations . These techniques could be applied to determine the molecular structure of the compound , providing insights into its conformation and electronic properties.
Chemical Reactions Analysis
Benzenesulfonamides can participate in various chemical reactions, including palladium-catalyzed cross-coupling reactions. For example, N-(2-iodophenyl)-4-methylbenzenesulfonamide was used in a palladium-catalyzed reaction to produce cyclopropane-containing derivatives . The presence of reactive functional groups in "N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-4-ethoxy-3-methylbenzenesulfonamide" suggests that it could also be a substrate for similar coupling reactions, potentially leading to a variety of structurally diverse compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzenesulfonamides, such as solubility, melting point, and reactivity, are influenced by their molecular structure. For instance, the introduction of substituents like fluorine atoms can significantly affect the properties of these compounds, as seen in the case of selective cyclooxygenase-2 inhibitors . The specific physical and chemical properties of "N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-4-ethoxy-3-methylbenzenesulfonamide" would need to be determined experimentally, but its structure suggests it may possess unique characteristics relevant to its biological activity.
Wissenschaftliche Forschungsanwendungen
Antitubercular Activity
Compounds structurally related to the given chemical, such as benzenesulfonamides with specific substitutions, have been explored for their potential antitubercular activities. For instance, a study by Purushotham and Poojary (2018) on N-[1-Hydrazinyl-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-4-methylbenzenesulfonamide revealed insights into its plausible inhibitory action against the enoyl reductase enzyme of Mycobacterium tuberculosis through docking studies, suggesting potential applications in antitubercular drug development (Purushotham & Poojary, 2018).
Antimicrobial and Antioxidant Studies
Another research avenue involves the synthesis and evaluation of sulfonamide derivatives for antimicrobial and antioxidant activities. Raghavendra et al. (2016) synthesized ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates and related compounds, demonstrating significant antibacterial, antifungal, and antioxidant properties, indicating their potential as pharmaceutical agents (Raghavendra et al., 2016).
COX-2 Inhibition for Anti-inflammatory Applications
Sulfonamide compounds have also been evaluated for their selectivity and potency as cyclooxygenase-2 (COX-2) inhibitors, which are crucial for developing anti-inflammatory drugs. Hashimoto et al. (2002) identified a series of 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamide derivatives as potent and selective COX-2 inhibitors, highlighting the structural attributes necessary for enhanced selectivity and efficacy (Hashimoto et al., 2002).
Synthesis and Optical Properties
The synthesis and optical properties of sulfonamide derivatives have been explored for potential applications in materials science. Bogza et al. (2018) studied the synthesis of 2-functionally substituted 4,5-dihydrothieno[3,2-c]quinolines, revealing moderate to high fluorescence quantum yields, suggesting applications as invisible ink dyes or in optoelectronic devices (Bogza et al., 2018).
Eigenschaften
IUPAC Name |
N-(2-cyclopropyl-2-hydroxy-2-thiophen-2-ylethyl)-4-ethoxy-3-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO4S2/c1-3-23-16-9-8-15(11-13(16)2)25(21,22)19-12-18(20,14-6-7-14)17-5-4-10-24-17/h4-5,8-11,14,19-20H,3,6-7,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZAXGKOPGXPQFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NCC(C2CC2)(C3=CC=CS3)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-4-ethoxy-3-methylbenzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3-[(E)-3-(2-Chloropyridin-4-yl)-3-oxoprop-1-enyl]benzonitrile](/img/structure/B2543583.png)

![N1-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-N2-(3-chloro-2-methylphenyl)oxalamide](/img/structure/B2543585.png)

![1-(3-chloro-4-fluorophenyl)-7-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2543587.png)


![Ethyl 3-bromo-6-chloroimidazo[1,2-b]pyridazine-2-carboxylate](/img/structure/B2543593.png)
